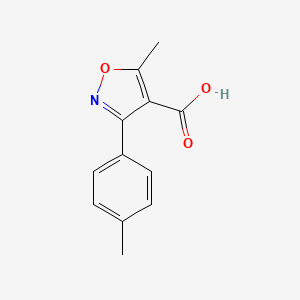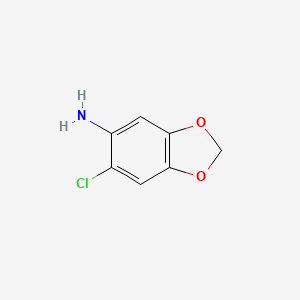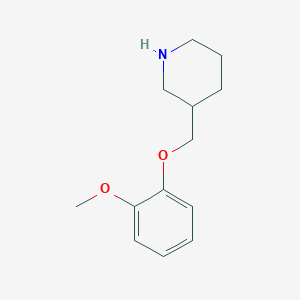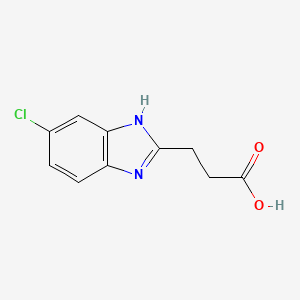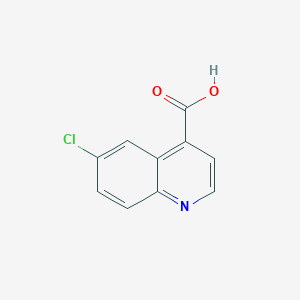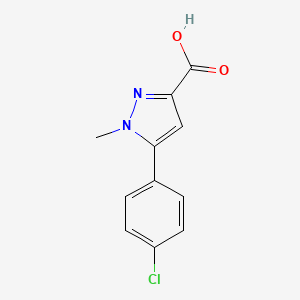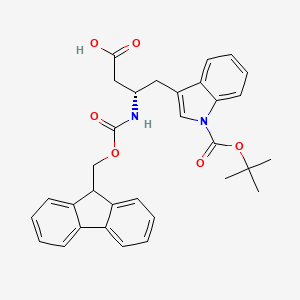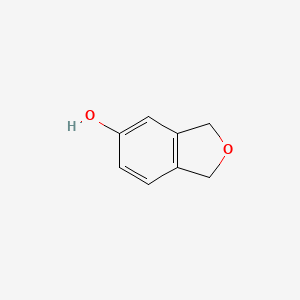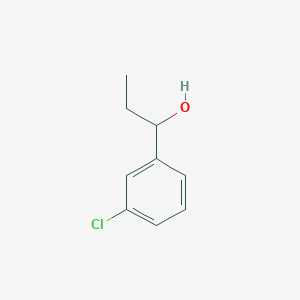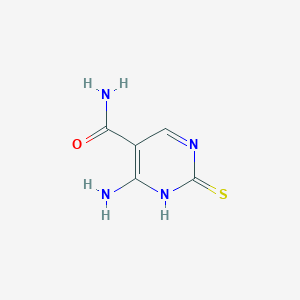
4-Amino-2-sulfanylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-sulfanylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H6N4OS . It has an average mass of 170.192 Da and a monoisotopic mass of 170.026230 Da .
Molecular Structure Analysis
The InChI code for 4-Amino-2-sulfanylpyrimidine-5-carboxamide is 1S/C5H6N4OS/c6-3-2(4(7)10)1-8-5(11)9-3/h1H,(H2,7,10)(H3,6,8,9,11) .Physical And Chemical Properties Analysis
4-Amino-2-sulfanylpyrimidine-5-carboxamide has a molecular weight of 170.19 . It is recommended to be stored at a temperature between 28°C .Applications De Recherche Scientifique
Kinase Inhibitors and Anticancer Activity
Selective Inhibitors for Parasitic Enzymes : A study by Zhang et al. (2014) explored the use of a related scaffold, 5-aminopyrazole-4-carboxamide, as a potent alternative to create selective inhibitors for calcium-dependent protein kinase-1 (CDPK1) from Toxoplasma gondii and Cryptosporidium parvum. These compounds showed low nanomolar inhibitory potencies and exhibited significant activity in cell proliferation assays without being toxic to mammalian cells (Zhang et al., 2014).
Potential Antitumor Agents : Lombardo et al. (2004) identified 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors, demonstrating excellent antiproliferative activity against both hematological and solid tumor cell lines. One compound specifically showed complete tumor regressions in a chronic myelogenous leukemia (CML) model with low toxicity (Lombardo et al., 2004).
Synthesis and Structural Analysis
Synthesis of Novel Derivatives : Stolarczyk et al. (2018) presented the synthesis of new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds were analyzed for their molecular structure through various spectroscopic methods and single-crystal X-ray diffraction, indicating significant insights into the structural behavior and potential cytotoxic activity of these derivatives (Stolarczyk et al., 2018).
Regioselective Synthesis for Kinase Inhibition : Wada et al. (2012) reported on the facile and regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines, aiming at discovering kinase inhibitors. This study showcased a strategy for obtaining novel compounds with potential anticancer properties (Wada et al., 2012).
Anticancer Nanoparticles and Modeling
- Nanoparticles for Anticancer Activity : Theivendren et al. (2018) focused on formulating nanoparticles from optimized 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide derivatives for evaluating their anticancer activity. Through computational modeling and quantitative proteomics, they identified significant potential of these compounds as p38α MAP Kinases inhibitors, indicating promising directions for cancer therapy (Theivendren et al., 2018).
Propriétés
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4OS/c6-3-2(4(7)10)1-8-5(11)9-3/h1H,(H2,7,10)(H3,6,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWUEPZYYSWGGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391887 |
Source


|
| Record name | 6-Amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-sulfanylpyrimidine-5-carboxamide | |
CAS RN |
89323-11-5 |
Source


|
| Record name | NSC517173 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

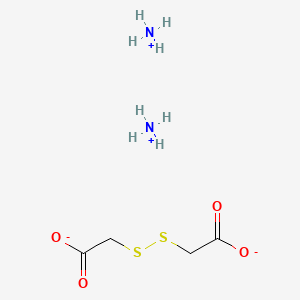
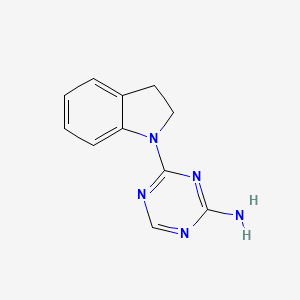
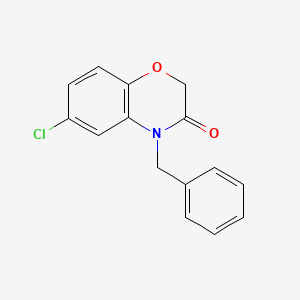
![3-[(2-Ethylbutanoyl)amino]-2-methylbenzoic acid](/img/structure/B1352692.png)
